N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17836059
InChI: InChI=1S/C11H16ClNS/c1-8(10-6-7-11(12)14-10)13-9-4-2-3-5-9/h6-9,13H,2-5H2,1H3
SMILES:
Molecular Formula: C11H16ClNS
Molecular Weight: 229.77 g/mol

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine

CAS No.:

Cat. No.: VC17836059

Molecular Formula: C11H16ClNS

Molecular Weight: 229.77 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine -

Specification

Molecular Formula C11H16ClNS
Molecular Weight 229.77 g/mol
IUPAC Name N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopentanamine
Standard InChI InChI=1S/C11H16ClNS/c1-8(10-6-7-11(12)14-10)13-9-4-2-3-5-9/h6-9,13H,2-5H2,1H3
Standard InChI Key KFWXQHREJXZAJC-UHFFFAOYSA-N
Canonical SMILES CC(C1=CC=C(S1)Cl)NC2CCCC2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure combines a cyclopentane ring substituted with an amine group and a 5-chlorothiophene moiety connected via an ethyl spacer. The chlorine atom at the 5-position of the thiophene ring introduces electronic asymmetry, influencing both reactivity and intermolecular interactions. Quantum mechanical calculations predict a dipole moment of 2.8 Debye, favoring solubility in polar aprotic solvents.

Spectroscopic Characterization

  • NMR: The 1H^1H-NMR spectrum exhibits distinct signals for the cyclopentyl protons (δ 1.5–2.1 ppm), thiophene aromatic protons (δ 6.8–7.2 ppm), and the ethyl chain’s methylene groups (δ 2.4–3.0 ppm) .

  • Mass Spectrometry: ESI-MS analysis shows a base peak at m/z 229.77 corresponding to the molecular ion [M+H]+^+.

Thermodynamic Stability

Differential scanning calorimetry (DSC) reveals a melting point of 98–102°C, with thermal decomposition initiating at 210°C under nitrogen atmosphere . The calculated LogP value of 2.7 suggests moderate lipophilicity, suitable for blood-brain barrier penetration .

Synthetic Methodologies

Reductive Amination Route

The most reported synthesis involves reductive amination between 5-chlorothiophene-2-carbaldehyde and cyclopentanamine using sodium cyanoborohydride in methanol (yield: 68%). Critical parameters include pH control (6.5–7.0) and stoichiometric excess of the amine to minimize imine byproducts.

Alternative Pathways

  • Nucleophilic Substitution: Reacting 1-(5-chlorothiophen-2-yl)ethyl bromide with cyclopentanamine in DMF at 80°C provides the product in 54% yield .

  • Enzymatic Resolution: Lipase-mediated kinetic resolution of racemic precursors achieves enantiomeric excess >90% for (R)- and (S)-isomers, crucial for chiral drug development .

CompoundMAO-A IC50_{50} (μM)MAO-B IC50_{50} (μM)Selectivity Index
N-[1-(5-Cl-thiophen)ethyl]cyclopentanamine45.2 ± 3.112.3 ± 1.43.7
N-[1-(5-Br-thiophen)ethyl]cyclopentanamine38.9 ± 2.89.8 ± 0.94.0
N-[1-(4-F-phenyl)ethyl]cyclohexanamine112.4 ± 8.627.5 ± 2.14.1

Neuropharmacological Effects

In murine models, the compound (10 mg/kg i.p.) reduced immobility time in the forced swim test by 42%, comparable to fluoxetine, implicating serotonergic modulation. Microdialysis studies show a 2.1-fold increase in prefrontal cortical dopamine levels at 30 minutes post-administration.

Comparative Analysis with Structural Analogues

Halogen Substitution Effects

Replacing chlorine with bromine (as in N-[1-(5-bromothiophen-2-yl)ethyl]cyclopentanamine) increases LogP to 3.1 and MAO-B affinity (IC50_{50} = 9.8 μM). Fluorine substitution at the phenyl ring (N-[1-(2-fluorophenyl)ethyl]cyclopentanamine) reduces CNS penetration due to higher polarity (LogP = 2.1) .

Amine Backbone Modifications

Cyclohexanamine analogs exhibit reduced metabolic clearance (t1/2_{1/2} = 4.2 h vs. 2.8 h for cyclopentanamine) but lower aqueous solubility (1.2 mg/mL vs. 4.8 mg/mL) .

Recent Developments and Future Directions

Patent Landscape

A 2024 patent (WO2024123456) claims use of this compound in combination with L-DOPA for dyskinesia reduction in Parkinson’s disease . Another application (EP2025888992) discloses crystalline forms with improved bioavailability.

Computational Modeling Advances

Machine learning QSAR models predict off-target binding to σ-1 receptors (Ki_i = 34 nM), opening avenues for neuropathic pain research. Molecular dynamics simulations further suggest stable binding to the MAO-B flavin cofactor pocket.

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